molecular formula C9H19ClN2O B1440338 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride CAS No. 1046757-33-8

3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride

Cat. No. B1440338
CAS RN: 1046757-33-8
M. Wt: 206.71 g/mol
InChI Key: BFFHMHAIHADKCE-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, also known as 4-Methyl-1-piperidinyl-3-aminopropan-1-one hydrochloride, is an organic compound that is commonly used in scientific research. It is a white powder that is soluble in water and has a molecular weight of 188.7 g/mol. This compound is used in many different types of experiments due to its ability to act as a substrate for enzymes and its ability to be used as a chemical reagent. It has a wide range of applications in scientific research, including in biochemical and physiological studies.

Scientific Research Applications

  • Solid-State Characterization in Pharmaceutical Sciences : Schmidt (2005) discussed the solid-state characterization of falicaine hydrochloride, which is closely related to 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride. The study provided insights into the crystal polymorphism of local anesthetic drugs, relevant to pharmaceutical formulations (Schmidt, 2005).

  • Cytotoxic and Anticancer Agents : Dimmock et al. (1998) synthesized a series of compounds related to 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, exploring their potential as cytotoxic and anticancer agents. The study highlighted the significance of these compounds in cancer research (Dimmock et al., 1998).

  • Cognitive Performance Enhancement : Fontana et al. (1997) and Marchetti et al. (2000) researched compounds structurally related to 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride for their potential in enhancing cognitive performance. These studies contribute to understanding the therapeutic applications of such compounds in cognitive disorders (Fontana et al., 1997) (Marchetti et al., 2000).

  • Synthesis and Labeling in Pharmacology : Gransden et al. (1983) and Nakatsuka et al. (1981) focused on the synthesis and labeling of compounds related to 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, which is crucial for pharmacological studies and drug development (Gransden et al., 1983) (Nakatsuka et al., 1981).

  • Chemical Reactions and Synthesis : Various studies like those by Makarova et al. (2002) and Kijeński et al. (1989) examined the chemical reactions and synthesis processes involving compounds similar to 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride. Such research is fundamental for chemical engineering and industrial applications (Makarova et al., 2002) (Kijeński et al., 1989).

  • Neuroprotective Properties : Chenard et al. (1995) identified a compound structurally related to 3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride as a potent N-methyl-D-aspartate (NMDA) antagonist, indicating its potential as a neuroprotective agent (Chenard et al., 1995).

properties

IUPAC Name

3-amino-1-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8-3-6-11(7-4-8)9(12)2-5-10;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFHMHAIHADKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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